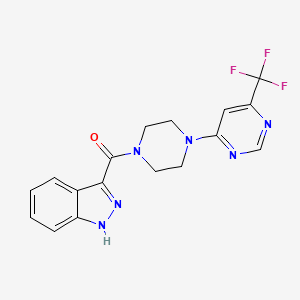

(1H-indazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

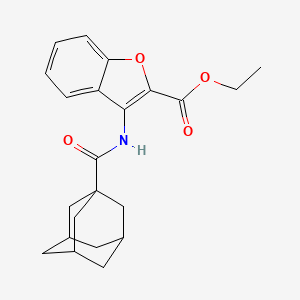

This compound belongs to the class of organic compounds known as indazoles . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

Imidazole, a core component of this compound, was first synthesized by glyoxal and ammonia . Recent synthetic approaches to 1H- and 2H-indazoles have been published, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole fused to a benzene . The compound contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Applications De Recherche Scientifique

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition for Parkinson’s Disease

MLi-2, a structurally novel compound developed by Merck, acts as a potent and selective LRRK2 inhibitor. LRRK2 is implicated in Parkinson’s disease (PD), and inhibiting its activity may offer therapeutic benefits for PD patients .

Anticancer Properties

Niraparib, a derivative of indazole, has been widely used as an anticancer drug. It is effective in treating recurrent epithelial ovarian, fallopian tube, primary peritoneal, breast, and prostate cancers. Pazopanib, another indazole-based compound, is an FDA-approved tyrosine kinase inhibitor for renal cell carcinoma .

Antibacterial and Antifungal Activities

Indazole-containing compounds exhibit antibacterial and antifungal properties. Their diverse functional groups contribute to their effectiveness against various pathogens .

Anti-Inflammatory and Antitumor Effects

The indazole nucleus plays a crucial role in anti-inflammatory and antitumor activities. Researchers have explored derivatives with modified substituents to enhance these effects .

Antiviral Potential

While specific studies on MLi-2’s antiviral properties are limited, indazole derivatives have shown promise in combating viral infections. Further research could uncover MLi-2’s antiviral mechanisms .

Other Pharmacological Activities

Indazole derivatives have been investigated for their antiarrhythmic, antipyretic, and antihelmintic properties. Their versatility makes them valuable scaffolds for drug development .

Mécanisme D'action

Target of Action

Similar compounds with indazole and imidazole moieties have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds with similar structures have been reported to interact with their targets, leading to a variety of biological activities

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Pharmacokinetics

Similar compounds have been reported to be orally bioavailable , suggesting that this compound may also have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been reported to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . This suggests that this compound may also have a range of molecular and cellular effects.

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances

Propriétés

IUPAC Name |

1H-indazol-3-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N6O/c18-17(19,20)13-9-14(22-10-21-13)25-5-7-26(8-6-25)16(27)15-11-3-1-2-4-12(11)23-24-15/h1-4,9-10H,5-8H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLOJGRCUBTSOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=NNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2686232.png)

![2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B2686233.png)

![5-Chloro-6-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2686234.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2686235.png)

![3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2686236.png)

![2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2686242.png)

![4-(Methoxymethyl)-6-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2686244.png)

![N-butyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2686251.png)